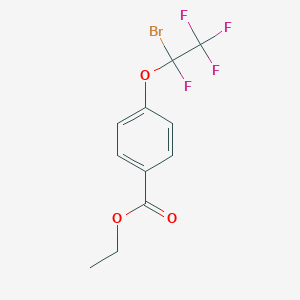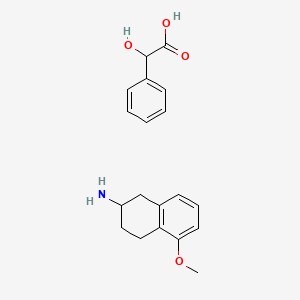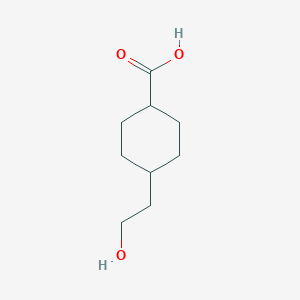
4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C(9)H({16})O(_3) It features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Hydroxyethylation: Cyclohexanol is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Carboxylation: The hydroxyethylcyclohexanol is oxidized to introduce the carboxylic acid group, often using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyethyl group can be further oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH(_4).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO(_4), CrO(_3), or other strong oxidizing agents.
Reduction: NaBH(_4), LiAlH(_4).
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: 4-(2-Carboxyethyl)cyclohexane-1-carboxylic acid.
Reduction: 4-(2-Hydroxyethyl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential precursor for pharmaceutical compounds.
Medicine:
Therapeutic Agents: Explored for its potential as a building block in the synthesis of therapeutic agents.
Industry:
Polymer Production: Used in the synthesis of polymers and resins.
Material Science: Component in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Hydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
Uniqueness: 4-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8,10H,1-6H2,(H,11,12) |
Clave InChI |
RBFZTRFBMDHRCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)


![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
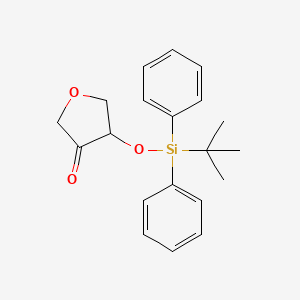
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
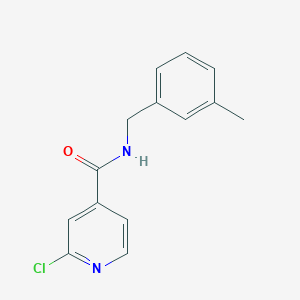
![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
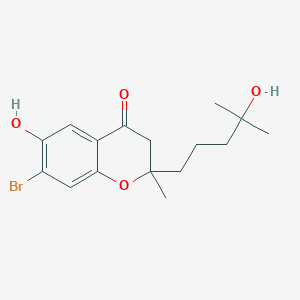
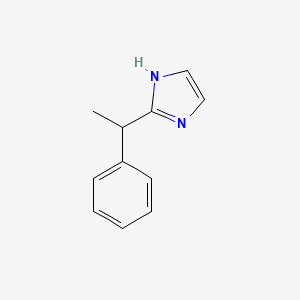

![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)
